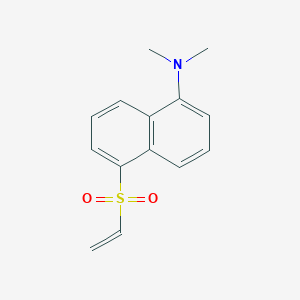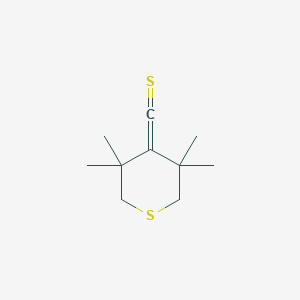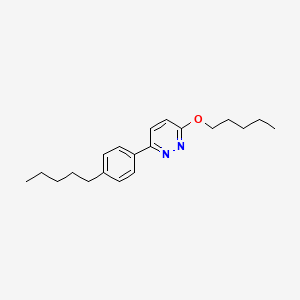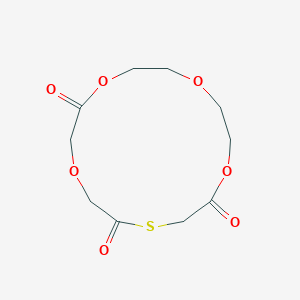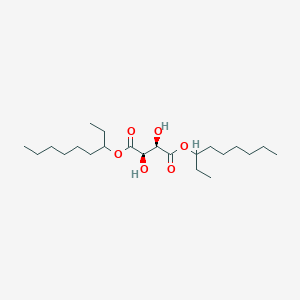![molecular formula C17H23OPSi B14428683 Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- CAS No. 78887-81-7](/img/structure/B14428683.png)
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various fields, including catalysis and organic synthesis. Its unique structure, which includes an ethoxydimethylsilyl group, imparts distinct chemical properties that make it valuable in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorodiphenylphosphine with an ethoxydimethylsilyl Grignard reagent can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The ethoxydimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical reactions. The phosphorus atom serves as a nucleophilic center, facilitating the formation of metal-phosphine complexes that are crucial in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiphenylphosphine: Similar in structure but lacks the ethoxydimethylsilyl group.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Contains two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in applications where other phosphines may not be as effective .
Propriétés
Numéro CAS |
78887-81-7 |
|---|---|
Formule moléculaire |
C17H23OPSi |
Poids moléculaire |
302.42 g/mol |
Nom IUPAC |
[ethoxy(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C17H23OPSi/c1-4-18-20(2,3)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
Clé InChI |
NBBFKOVTVMIXLG-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


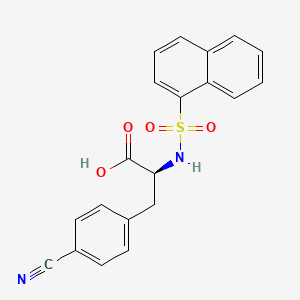
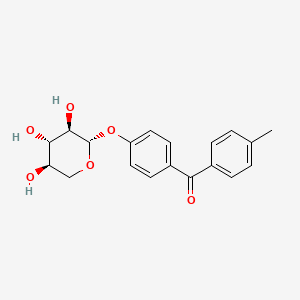
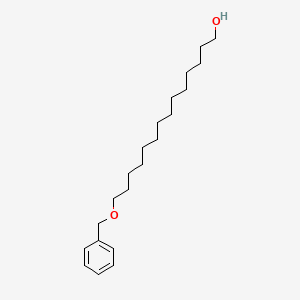
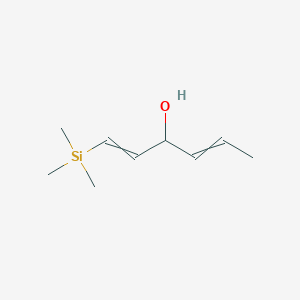
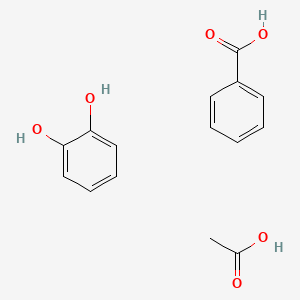
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)

![3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide](/img/structure/B14428644.png)
